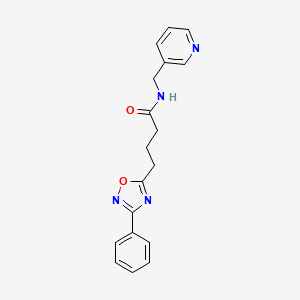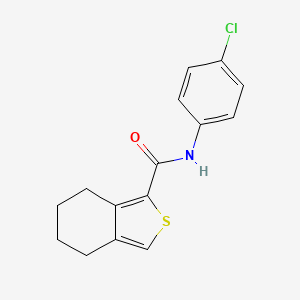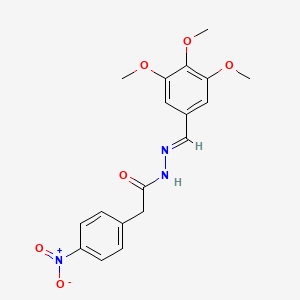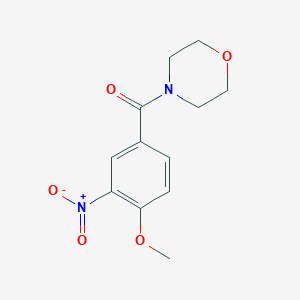![molecular formula C18H19N3OS B5538741 3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5538741.png)
3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thieno[2,3-b]pyridine derivatives often involves multicomponent reactions that allow for the introduction of various functional groups, leading to a wide range of chemical entities. For example, Abdel-rahman et al. (2003) describe the preparation of 3-amino-thieno[2,3-b]pyridine-2-carboxamides and their reactions with different reagents to produce new pyridothienopyrimidines and related compounds. Such syntheses typically involve the reaction of functionalized pyridines with chloroacetonitrile or chloroacetamide, followed by further derivatization to explore diverse chemical space (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).
Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
The compound has been utilized as a precursor in the synthesis of a range of novel pyrido and thieno derivatives, showcasing its role in the development of new molecules with potential pharmacological activities. For instance, Bakhite et al. (2005) described the preparation of tetrahydropyridothienopyrimidine derivatives from 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, highlighting its significance in generating new polyheterocyclic systems with potential bioactivity (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial Activity
The antimicrobial properties of derivatives synthesized from 3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide have been investigated, with some compounds showing promising in vitro activity against various microbial strains. Bakhite, Abdel-rahman, and Al-Taifi (2004) explored the synthesis and antimicrobial activity of new pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives, indicating the therapeutic potential of these compounds (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Development of Dimeric Pyrrolo Derivatives
An interesting application of 3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is in the oxidation reactions leading to the formation of dimeric pyrrolo derivatives. Stroganova et al. (2019) demonstrated an unusual and stereoselective one-pot approach to dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines using this compound, revealing its utility in creating complex molecular structures with potential application in various fields (Stroganova, Vasilin, Dotsenko, Aksenov, & Krapivin, 2019).
Synthesis of Polymeric Materials
Moreover, the compound has found applications in the synthesis of polymeric materials. Yang and Lin (1995) used a derivative of 3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide for the preparation of aromatic polyamides and polyimides, illustrating its importance in the development of high-performance polymers with excellent thermal stability and solubility properties (Yang & Lin, 1995).
Safety and Hazards
Direcciones Futuras
The future directions for research on “3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide” could involve further exploration of its biological activity, particularly its potential as a Forkhead Box M1 inhibitor . Additionally, the synthesis and characterization of related compounds could provide valuable insights into the structure-activity relationships of this class of compounds.
Propiedades
IUPAC Name |
3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-10-11(2)14-15(19)16(23-17(14)20-12(10)3)18(22)21(4)13-8-6-5-7-9-13/h5-9H,19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMYNKLADUUIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)N(C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5538658.png)
![4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5538665.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5538677.png)




![(2-benzimidazo[1,2-c]quinazolin-6-ylphenyl)amine](/img/structure/B5538700.png)

![N-[4-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acetamide](/img/structure/B5538713.png)

![4-benzyl-N-[(9-ethyl-9H-carbazol-3-yl)methylene]-1-piperazinamine](/img/structure/B5538731.png)
![4-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5538732.png)
![6-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538749.png)